molecular formula C22H36N4O5 B1662331 西培司他 CAS No. 190648-49-8

西培司他

货号: B1662331
CAS 编号: 190648-49-8
分子量: 436.5 g/mol
InChI 键: GFUITADOEPNRML-SJORKVTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

西培司他通过选择性抑制基质金属蛋白酶发挥作用,特别是 MMP-1、MMP-8 和 MMP-13。这些酶参与胶原蛋白和其他细胞外基质成分的降解。 通过抑制这些酶,西培司他阻止了软骨和骨骼的分解,从而减少了关节炎等疾病的炎症和组织损伤 .

未来方向

Cipemastat is currently being developed by Roche as a potential treatment for arthritis . The future directions for this drug will likely depend on the results of ongoing research and clinical trials.

生化分析

Biochemical Properties

Cipemastat plays a significant role in biochemical reactions by inhibiting matrix metalloproteinases (MMPs), particularly MMP-1, MMP-8, and MMP-13 . These enzymes are involved in the degradation of extracellular matrix components such as collagen. Cipemastat’s inhibition of these enzymes prevents the breakdown of collagen, thereby protecting cartilage and bone from degradation . The compound interacts with the active sites of these enzymes, forming a stable complex that inhibits their activity .

Cellular Effects

Cipemastat affects various types of cells and cellular processes. In particular, it has been shown to inhibit the degradation of cartilage in vitro by preventing the breakdown of collagen . This inhibition is not mediated by a cytotoxic action on explant chondrocytes, indicating that Cipemastat does not harm the cells directly . Additionally, Cipemastat influences cell signaling pathways by inhibiting MMPs, which are involved in the regulation of various cellular processes, including cell migration, proliferation, and apoptosis .

Molecular Mechanism

At the molecular level, Cipemastat exerts its effects by binding to the active sites of MMPs, particularly MMP-1, MMP-8, and MMP-13 . This binding inhibits the enzymatic activity of MMPs, preventing them from degrading collagen and other extracellular matrix components . Cipemastat’s inhibition of MMPs also affects gene expression by modulating the activity of transcription factors involved in the regulation of MMP expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cipemastat have been observed to change over time. Cipemastat has been shown to inhibit cartilage degradation in vitro in a concentration-dependent manner . The stability and degradation of Cipemastat in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies . These studies indicate that Cipemastat can effectively inhibit cartilage degradation over extended periods .

Dosage Effects in Animal Models

The effects of Cipemastat vary with different dosages in animal models. In studies involving rats and rabbits, Cipemastat has been shown to inhibit cartilage destruction and prevent structural joint damage at various dosages . At high doses, Cipemastat has been associated with adverse effects, including increased frequency and volume of cavitary disease in a murine model of cavitary tuberculosis . These findings suggest that while Cipemastat is effective at inhibiting cartilage degradation, its dosage must be carefully controlled to avoid adverse effects .

Metabolic Pathways

Cipemastat is involved in metabolic pathways related to the inhibition of MMPs. It interacts with enzymes such as MMP-1, MMP-8, and MMP-13, inhibiting their activity and preventing the breakdown of collagen . Cipemastat’s inhibition of these enzymes affects metabolic flux and metabolite levels by preventing the degradation of extracellular matrix components .

Transport and Distribution

Cipemastat is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its distribution is influenced by its binding to MMPs, which are present in various tissues, including cartilage and bone . Cipemastat’s localization and accumulation within these tissues are crucial for its effectiveness in inhibiting cartilage degradation .

Subcellular Localization

The subcellular localization of Cipemastat is primarily within the extracellular matrix, where it interacts with MMPs to inhibit their activity . Cipemastat’s activity and function are influenced by its localization within the extracellular matrix, as this is where MMPs are most active . The compound’s targeting signals and post-translational modifications that direct it to specific compartments or organelles have not been extensively studied .

准备方法

合成路线和反应条件

西培司他通过多步合成过程合成,涉及形成羟肟酸官能团,这对于其抑制活性至关重要。合成路线通常包括以下步骤:

工业生产方法

西培司他的工业生产遵循类似的合成路线,但已扩大规模以适应更大的产量。该过程涉及优化反应条件以最大限度地提高产率并减少杂质。 采用先进的纯化技术来确保最终产品符合药物标准 .

化学反应分析

反应类型

西培司他经历了几种类型的化学反应,包括:

常见试剂和条件

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,羟肟酸基团的氧化会导致亚硝基化合物的形成,而还原可以生成胺类 .

相似化合物的比较

类似化合物

西培司他的独特性

西培司他在对 MMP-1、MMP-8 和 MMP-13 的高度选择性方面是独一无二的,这使其在靶向胶原酶活性方面特别有效。 这种选择性降低了脱靶效应的可能性,并增强了其在涉及过度胶原蛋白降解的疾病中的治疗潜力 .

属性

IUPAC Name

(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUITADOEPNRML-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897569
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190648-49-8
Record name Trocade
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190648-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipemastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190648498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPEMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HQ4TYQ60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cipemastat
Reactant of Route 2
Cipemastat
Reactant of Route 3
Cipemastat
Reactant of Route 4
Cipemastat
Reactant of Route 5
Cipemastat
Reactant of Route 6
Reactant of Route 6
Cipemastat
Customer
Q & A

Q1: How does Cipemastat interact with its target and what are the downstream effects?

A: Cipemastat (Ro 32-3555) is a potent inhibitor of matrix metalloproteinases (MMPs), specifically targeting collagenases (MMP-1, -8, and -13) and gelatinase B (MMP-9) []. MMPs are enzymes that degrade extracellular matrix components, playing crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and tumor metastasis. By inhibiting MMP activity, Cipemastat can modulate these processes. For instance, in experimental pneumococcal meningitis, Cipemastat reduced hippocampal apoptosis and cortical injury, potentially by decreasing MMP-mediated breakdown of the blood-brain barrier and reducing inflammation [].

Q2: What are the structural characteristics of Cipemastat?

A2: Unfortunately, the provided abstracts don't disclose the detailed molecular formula, weight, or spectroscopic data for Cipemastat. Further research in chemical databases or literature focusing on the compound's chemical synthesis would be necessary to obtain this information.

Q3: Has Cipemastat demonstrated efficacy in preclinical models of disease?

A: Yes, Cipemastat has shown promising results in several preclinical disease models. In a murine model of cavitary tuberculosis, although paradoxically increasing the frequency of cavitation, it reduced mortality rates and brain injury in experimental pneumococcal meningitis [, ]. Additionally, Cipemastat significantly enhanced uterine contraction in pregnant rats by inhibiting MMP-2 and MMP-9, suggesting a potential role in regulating myometrial contractility during pregnancy [].

Q4: Are there concerns about the use of Cipemastat in tuberculosis treatment?

A: Research using a murine model of cavitary tuberculosis found that Cipemastat treatment unexpectedly worsened pathology, increasing cavitation frequency, immunopathology, and mortality []. This highlights the complex role of MMPs in host defense against tuberculosis and suggests that MMP inhibition may have detrimental effects in this context. Further research is needed to fully elucidate the role of MMPs in tuberculosis and to determine the safety and efficacy of MMP inhibitors like Cipemastat as potential adjunctive treatments.

Q5: Are there alternative strategies to target MMPs besides direct inhibition with compounds like Cipemastat?

A: Yes, research has identified alternative strategies to modulate MMP activity beyond direct inhibition. One study demonstrated that tumor cell density regulates MMP expression through the synergistic signaling of Interleukin 6 (IL-6) and Interleukin 8 (IL-8) []. By simultaneously inhibiting IL-6 and IL-8 receptors using Tocilizumab and Reparixin, researchers observed decreased MMP expression and reduced metastasis in mouse xenograft models []. This suggests that targeting upstream signaling pathways regulating MMP expression could be a viable alternative to direct MMP inhibition.

Q6: What analytical techniques were employed in the study of Cipemastat?

A6: The provided abstracts mention various analytical techniques used in Cipemastat research. These include:

  • Radiolabeling: Synthesis of carbon-14 labeled and deuterated Cipemastat for measurement in biological fluids [].
  • Isometric Contraction Measurement: Assessing the effect of Cipemastat on myometrial contractility in rat uteri [].
  • RT-PCR, Western Blot, and Gelatin Zymography: Measuring MMP expression and activity in various tissues [, ].
  • Histomorphometry: Assessing hippocampal apoptosis and cortical necrosis in brain tissue [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。